molecular formula C11H7ClF6OS B14058737 1-Chloro-1-(4-(trifluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one

1-Chloro-1-(4-(trifluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14058737
M. Wt: 336.68 g/mol
InChI Key: BHHZFWMUPUNVOL-UHFFFAOYSA-N
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Description

1-Chloro-1-(4-(trifluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a chloro group, trifluoromethyl groups, and a trifluoromethylthio group attached to a phenyl ring, along with a propan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(4-(trifluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(trifluoromethyl)-2-(trifluoromethylthio)benzene and chloroacetone.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as distillation or crystallization, are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(4-(trifluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like ammonia (NH₃) or thiols (RSH) are employed under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Amines or thioethers.

Scientific Research Applications

1-Chloro-1-(4-(trifluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(4-(trifluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating enzyme activity.

    Interacting with Receptors: Affecting signal transduction pathways.

    Modifying Biomolecules: Altering the structure and function of proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-1-(4-(trifluoromethyl)phenyl)propan-2-one: Lacks the trifluoromethylthio group.

    1-Chloro-1-(2-(trifluoromethylthio)phenyl)propan-2-one: Lacks the trifluoromethyl group.

    1-Chloro-1-(4-(trifluoromethyl)-2-(methylthio)phenyl)propan-2-one: Contains a methylthio group instead of a trifluoromethylthio group.

Uniqueness

The presence of both trifluoromethyl and trifluoromethylthio groups in 1-Chloro-1-(4-(trifluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions, distinguishing it from similar compounds.

Properties

Molecular Formula

C11H7ClF6OS

Molecular Weight

336.68 g/mol

IUPAC Name

1-chloro-1-[4-(trifluoromethyl)-2-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C11H7ClF6OS/c1-5(19)9(12)7-3-2-6(10(13,14)15)4-8(7)20-11(16,17)18/h2-4,9H,1H3

InChI Key

BHHZFWMUPUNVOL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=C(C=C1)C(F)(F)F)SC(F)(F)F)Cl

Origin of Product

United States

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